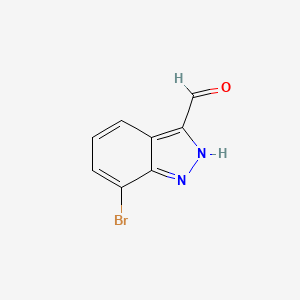

7-Bromo-1H-indazole-3-carbaldehyde

Description

BenchChem offers high-quality 7-Bromo-1H-indazole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromo-1H-indazole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-6-3-1-2-5-7(4-12)10-11-8(5)6/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWCQUSSBQJBDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695405 | |

| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887576-89-8 | |

| Record name | 7-Bromo-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Value of a Functionalized Heterocycle

An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbaldehyde for Advanced Research

In the landscape of modern medicinal chemistry, the indazole scaffold stands out as a "privileged structure," consistently appearing in a multitude of kinase inhibitors and other targeted therapeutics.[1] Its unique bioisosteric relationship with indole, combined with its capacity for critical hydrogen bonding, makes it a cornerstone of contemporary drug design.[2] This guide focuses on a particularly valuable derivative: 7-Bromo-1H-indazole-3-carbaldehyde. The strategic placement of a bromine atom at the 7-position and an aldehyde at the 3-position transforms the simple indazole core into a versatile and powerful building block. The C3-aldehyde provides a reactive handle for a host of transformations, while the C7-bromide opens the door to modern cross-coupling chemistries, allowing for the systematic exploration of chemical space. This document serves as a technical primer for researchers, offering in-depth insights into the physical properties, synthesis, handling, and strategic application of this important intermediate.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of successful and reproducible research. The data for 7-Bromo-1H-indazole-3-carbaldehyde is summarized below.

| Property | Value | Source |

| CAS Number | 887576-89-8 | [3] |

| Molecular Formula | C₈H₅BrN₂O | [3] |

| Molecular Weight | 225.04 g/mol | [3] |

| Appearance | Solid | |

| Purity | ≥95% (typical commercial grade) | |

| Melting Point | Data not available. For comparison, the 5-bromo isomer melts at 222 °C and the parent 1H-indazole-3-carbaldehyde melts at 141 °C.[2] | N/A |

| Solubility | Inferred: Poor in water; soluble in polar aprotic solvents (DMSO, DMF, THF) and chlorinated solvents (DCM, Chloroform); moderately soluble in lower alcohols (Methanol, Ethanol). | N/A |

| Storage Conditions | Store at -20°C, sealed under inert gas, and protected from moisture and light. |

Expert Analysis of Physical Properties

-

Melting Point: While an experimentally determined melting point is not available in surveyed literature, we can infer its behavior. The extensive hydrogen bonding potential via the N-H group and the polar aldehyde, combined with the molecule's planarity, suggests a relatively high melting point, likely falling between that of the parent compound and its 5-bromo isomer. This high melting point is indicative of a stable crystal lattice, which is a common characteristic of such planar heterocyclic systems.

-

Solubility Profile: The molecule's solubility is a tale of two parts. The polar N-H and aldehyde moieties grant some affinity for polar solvents, while the bicyclic aromatic system and the heavy bromine atom contribute significant nonpolar character. This duality explains its poor solubility in water and alkanes but excellent solubility in solvents like DMSO and DMF, which can disrupt the intermolecular hydrogen bonds and solvate both the polar and nonpolar regions. This profile is critical for selecting appropriate solvent systems for both chemical reactions and purification processes like column chromatography.

The Spectroscopic Fingerprint: Characterization & Quality Control

Spectroscopic analysis is non-negotiable for confirming the identity and purity of any research compound. Below is an expert prediction of the key spectral features of 7-Bromo-1H-indazole-3-carbaldehyde, grounded in the analysis of analogous structures.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is the most informative tool for structural confirmation.

-

Aldehyde Proton (CHO): A sharp singlet is expected far downfield, typically in the δ 9.9-10.2 ppm range, due to the strong deshielding effect of the carbonyl group.

-

Indazole N-H Proton: A broad singlet, often observed between δ 13.0-14.5 ppm in DMSO-d₆, which will be exchangeable with D₂O. Its broadness is due to quadrupole broadening and exchange.

-

Aromatic Protons: The benzene portion of the molecule will display a characteristic three-proton spin system. We predict:

-

H4: A doublet of doublets or triplet around δ 8.0-8.2 ppm.

-

H5: A triplet around δ 7.3-7.5 ppm.

-

H6: A doublet of doublets or triplet around δ 7.6-7.8 ppm. The exact splitting will depend on the coupling constants between these adjacent protons.

-

-

-

¹³C NMR: The carbon spectrum complements the proton data.

-

Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, expected around δ 185-188 ppm.

-

Aromatic & Heterocyclic Carbons: A series of signals between δ 110-145 ppm. The carbon bearing the bromine (C7) will be shifted upfield relative to the others due to the "heavy atom effect," while C3, attached to the electron-withdrawing aldehyde, will be significantly downfield.

-

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for confirming the presence of key functional groups.

-

N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ is characteristic of the indazole N-H bond.

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is the unmistakable signature of the conjugated aldehyde carbonyl group.

-

C=C Aromatic Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A weaker absorption in the fingerprint region, typically 500-650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The key feature will be a pair of peaks for the molecular ion due to the two stable isotopes of bromine. One peak will correspond to the molecule containing ⁷⁹Br and the other to the molecule containing ⁸¹Br. These peaks will be of nearly equal intensity (approx. 1:1 ratio) and separated by 2 m/z units (e.g., at m/z = 224 and 226). This isotopic signature is definitive proof of a monobrominated compound.

Synthesis and Purification Protocol

The most reliable and versatile route to 1H-indazole-3-carbaldehydes is the acid-mediated nitrosative rearrangement of the corresponding 1H-indole.[2][5] This method is proven to be effective for a wide range of substituted indoles. The following protocol has been adapted from established literature procedures for this specific target molecule.[2][6]

Causality: The reaction proceeds via electrophilic nitrosation at the electron-rich C3 position of the indole. The resulting oxime intermediate undergoes a ring-opening followed by a recyclization step, driven by the formation of the stable indazole ring system.[2] A slow addition of the indole to the nitrosating agent is critical to maintain a low concentration of the starting material, thereby preventing undesired dimerization and other side reactions.[5]

Recommended Synthesis Workflow

Sources

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbaldehyde: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds. Among the various substituted indazoles, 7-Bromo-1H-indazole-3-carbaldehyde stands out as a pivotal intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and critical applications in drug discovery, offering valuable insights for researchers engaged in the development of novel pharmaceuticals.

Part 1: Core Chemical Identity

Chemical Structure and CAS Number

7-Bromo-1H-indazole-3-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C₈H₅BrN₂O. Its structure features an indazole core, which is a bicyclic system composed of a benzene ring fused to a pyrazole ring. The bromine atom is substituted at the 7-position of the indazole ring, and a carbaldehyde (formyl) group is attached at the 3-position.

The Chemical Abstracts Service (CAS) number for 7-Bromo-1H-indazole-3-carbaldehyde is 887576-89-8 .[1] This unique identifier is essential for accurately identifying the compound in chemical databases and literature.

Molecular Structure:

Caption: 2D structure of 7-Bromo-1H-indazole-3-carbaldehyde.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Bromo-1H-indazole-3-carbaldehyde is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Weight | 225.04 g/mol | [1] |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Appearance | Solid | |

| Storage Temperature | -20°C, sealed, away from moisture | |

| InChI Key | SXWCQUSSBQJBDV-UHFFFAOYSA-N |

Part 2: Synthesis and Characterization

The synthesis of 7-Bromo-1H-indazole-3-carbaldehyde is a critical aspect of its utility. While specific, detailed protocols for its direct synthesis are not extensively published, a plausible and widely accepted method involves the formylation of the precursor, 7-bromo-1H-indazole, via the Vilsmeier-Haack reaction.

Synthesis of the Precursor: 7-Bromo-1H-indazole

A common route to 7-bromo-1H-indazole begins with 7-aminoindazole. The synthesis involves a Sandmeyer-type reaction where the amino group is converted to a diazonium salt and subsequently displaced by a bromide ion.

Experimental Protocol: Synthesis of 7-Bromo-1H-indazole

Caption: Workflow for the synthesis of 7-Bromo-1H-indazole.

Step-by-Step Methodology:

-

Diazotization: 7-Aminoindazole is dissolved in concentrated hydrobromic acid and water, then cooled to -10°C. A solution of sodium nitrite in water is added slowly, followed by the portion-wise addition of solid sodium nitrite, maintaining the temperature at -5°C to form the diazonium salt.

-

Sandmeyer Reaction: A solution of cuprous bromide in concentrated hydrobromic acid is added dropwise to the diazonium salt solution. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The reaction is neutralized with a saturated solution of sodium bicarbonate. The resulting mixture is diluted with water and filtered. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 7-bromo-1H-indazole.

Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] The Vilsmeier reagent, typically a chloromethyleniminium salt, is generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3]

Proposed Experimental Protocol: Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde

Caption: Proposed workflow for the Vilsmeier-Haack formylation.

Step-by-Step Methodology (Proposed):

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere, phosphorus oxychloride is added dropwise to N,N-dimethylformamide at 0°C with stirring.

-

Formylation: A solution of 7-bromo-1H-indazole in a suitable solvent (e.g., DMF or a chlorinated solvent) is added to the pre-formed Vilsmeier reagent at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Hydrolysis and Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) to hydrolyze the intermediate iminium salt. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Spectroscopic Characterization Data

| Technique | Observed Features |

| ¹H NMR | Aromatic protons in the region of 7.0-8.5 ppm, a singlet for the aldehyde proton around 10.0 ppm, and a broad singlet for the N-H proton. |

| ¹³C NMR | Aromatic carbons in the range of 110-145 ppm and a characteristic signal for the carbonyl carbon of the aldehyde group above 185 ppm. |

| FT-IR (cm⁻¹) | N-H stretching (around 3200-3400), C=O stretching of the aldehyde (around 1660-1680), and C-Br stretching. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 224 and 226 for the bromine isotopes). |

Part 3: Applications in Drug Discovery and Development

The indazole-3-carbaldehyde moiety is a versatile pharmacophore that serves as a crucial starting material for the synthesis of a wide array of more complex molecules with significant therapeutic potential.

Role as a Precursor to Kinase Inhibitors

Indazole derivatives are prominent in the field of oncology as kinase inhibitors.[4][5] These enzymes play a critical role in cell signaling pathways that regulate cell growth, proliferation, and differentiation. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for drug development. 7-Bromo-1H-indazole-3-carbaldehyde provides a strategic scaffold for the synthesis of such inhibitors. The aldehyde functionality at the 3-position is particularly amenable to further chemical transformations, such as reductive amination, Wittig reactions, and condensation reactions, allowing for the introduction of diverse side chains that can interact with the active site of target kinases.[4] The bromine atom at the 7-position can also be utilized for cross-coupling reactions to further elaborate the molecular structure.

Illustrative Example: Potential in the Synthesis of Axitinib Analogues

Axitinib (Inlyta®) is a potent tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs), which are key mediators of angiogenesis.[4] The core structure of Axitinib contains an indazole ring. While the exact commercial synthesis of Axitinib may vary, the structural features of 7-Bromo-1H-indazole-3-carbaldehyde make it a plausible starting material for the synthesis of Axitinib and its analogues.

Caption: Potential synthetic utility of 7-Bromo-1H-indazole-3-carbaldehyde.

The aldehyde group can be converted into various functional groups that can mimic the side chain of Axitinib or other kinase inhibitors. The bromine atom can be replaced with other functional groups through palladium-catalyzed cross-coupling reactions, providing a modular approach to a library of potential drug candidates.

Conclusion

7-Bromo-1H-indazole-3-carbaldehyde is a molecule of significant interest to the pharmaceutical and life sciences research communities. Its well-defined chemical structure and versatile reactivity make it an invaluable building block for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors for the treatment of cancer and other diseases. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, is crucial for leveraging its full potential in the ongoing quest for novel and effective therapeutics.

References

-

PubChem. (n.d.). 7-Bromo-1H-indazole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Boutin, J. A., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(24), 13166–13175. [Link]

- Rajput, S. S., & Wagh, S. B. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 25-43.

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Cerecetto, H., & Gerpe, A. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(15), 2786. [Link]

- Google Patents. (n.d.). Indazole compounds as FGFR kinase inhibitor, preparation and use thereof.

- Google Patents. (n.d.). 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof.

Sources

- 1. 7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 7-Bromo-1H-indazole-3-carbaldehyde: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 7-Bromo-1H-indazole-3-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry. We will explore its fundamental physicochemical properties, including its molecular formula and weight, and delve into its strategic importance, stemming from the privileged nature of the indazole scaffold. This document details a robust synthetic protocol, discusses the compound's rich chemical reactivity, and outlines expected analytical characterizations. Designed for researchers, medicinal chemists, and drug development professionals, this guide serves as a comprehensive resource, highlighting the compound's role as a versatile intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Physicochemical Properties

7-Bromo-1H-indazole-3-carbaldehyde is a solid organic compound whose strategic value lies in the combination of the indazole core, a reactive aldehyde group, and a bromine atom suitable for cross-coupling reactions. These features make it an exceptionally versatile starting material for constructing complex molecular architectures.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅BrN₂O | [1] |

| Molecular Weight | 225.04 g/mol | [1][2] |

| CAS Number | 887576-89-8 | [1] |

| IUPAC Name | 7-bromo-1H-indazole-3-carbaldehyde | [1] |

| Synonyms | 7-bromo-1H-indazole-3-carboxaldehyde | [1] |

| Physical Form | Solid | |

| Storage | Store at -20°C, sealed, away from moisture |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

The indazole core is recognized as a "privileged structure" in drug discovery.[3][4] This designation is reserved for molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby appearing with notable frequency in bioactive molecules. The unique electronic and steric properties of the bicyclic indazole system, comprising fused benzene and pyrazole rings, allow it to participate in a wide range of interactions with protein targets, including hydrogen bonding and π-stacking.[4]

The functionalization of the indazole core at the 3-position has been particularly fruitful, leading to the discovery of several blockbuster kinase inhibitor drugs, such as Axitinib (Inlyta®) and Pazopanib (Votrient®).[5] 1H-indazole-3-carbaldehydes are therefore critical intermediates, providing a direct entry point for the chemical modifications necessary to achieve potency and selectivity against specific enzyme targets.[5]

Caption: The strategic role of the indazole scaffold in drug discovery.

Synthesis of 7-Bromo-1H-indazole-3-carbaldehyde

A general and effective method for accessing 1H-indazole-3-carbaldehydes is through the nitrosation of the corresponding indole precursors.[5] This transformation offers a direct route under mild conditions, making it suitable for a variety of substituted indoles. The causality behind this choice of methodology is its high efficiency and functional group tolerance.

The reaction proceeds via an electrophilic attack of the nitrosonium ion (generated in situ from sodium nitrite in an acidic medium) on the electron-rich indole ring, followed by a rearrangement to form the more stable indazole ring system. The choice of a slightly acidic environment is crucial; it must be strong enough to generate the nitrosonium ion but mild enough to prevent degradation of the starting material and product.

Experimental Protocol: Synthesis via Nitrosation of 7-Bromoindole

This protocol is adapted from a general procedure for the conversion of indoles to 1H-indazole-3-carbaldehydes.[5]

Materials:

-

7-Bromoindole

-

Sodium Nitrite (NaNO₂)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 7-bromoindole (1.0 eq) in a 2:1 mixture of glacial acetic acid and deionized water.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C with vigorous stirring.

-

Nitrosation: Prepare a solution of sodium nitrite (2.2 eq) in a minimal amount of deionized water. Add this NaNO₂ solution dropwise to the cooled indole solution over 30 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of side products.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

-

Heating: Gently heat the reaction mixture to 50°C and maintain this temperature for 3 hours to ensure the rearrangement is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate and water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then with brine to remove residual acid and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is purified by column chromatography on silica gel, typically using a petroleum ether/ethyl acetate gradient, to yield 7-Bromo-1H-indazole-3-carbaldehyde as a pure solid.

Caption: Workflow for the synthesis of 7-Bromo-1H-indazole-3-carbaldehyde.

Chemical Reactivity and Synthetic Utility

7-Bromo-1H-indazole-3-carbaldehyde is a bifunctional intermediate, offering two primary sites for chemical modification: the aldehyde group at the C3 position and the bromine atom at the C7 position.

-

Reactions at the Aldehyde Group: The aldehyde is a versatile functional handle. It can undergo:

-

Oxidation to the corresponding carboxylic acid, a key component in many bioactive molecules.

-

Reduction to a primary alcohol, providing a site for ether or ester formation.

-

Reductive Amination to introduce a variety of amine functionalities, crucial for modulating solubility and target engagement.

-

Olefinations (e.g., Wittig or Horner-Wadsworth-Emmons reactions) to form alkenes, extending the carbon skeleton.[5]

-

Condensations (e.g., Knoevenagel condensation) and subsequent cyclizations to build adjacent heterocyclic rings like oxazoles or thiazoles.[5]

-

-

Reactions at the Bromine Atom: The C7-bromo substituent is primed for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern library synthesis for structure-activity relationship (SAR) studies. Key reactions include:

-

Suzuki Coupling (with boronic acids/esters)

-

Buchwald-Hartwig Amination (with amines)

-

Sonogashira Coupling (with terminal alkynes)

-

Heck Coupling (with alkenes)

-

Caption: Synthetic reactivity map for 7-Bromo-1H-indazole-3-carbaldehyde.

Spectroscopic Characterization

Unambiguous characterization of 7-Bromo-1H-indazole-3-carbaldehyde is achieved through a combination of standard spectroscopic techniques. While the specific spectrum must be acquired experimentally, the expected features can be predicted based on the molecular structure and data from analogous compounds.[6][7]

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals. The aldehyde proton (-CHO) should appear as a singlet far downfield, typically between δ 9.9-10.1 ppm. The N-H proton of the indazole ring will be a broad singlet, often further downfield (>10 ppm). The three protons on the aromatic ring will appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm), with coupling constants indicative of their ortho and meta relationships.

-

¹³C NMR: The carbon spectrum will be characterized by a low-field signal for the aldehyde carbonyl carbon (~185 ppm). The eight aromatic carbons will resonate in the typical range of ~110-145 ppm. The carbon bearing the bromine atom (C7) will be shifted relative to its non-halogenated analogue.

-

Infrared (IR) Spectroscopy: The IR spectrum should display a strong, sharp absorption band characteristic of the C=O stretch of the aldehyde, typically around 1700-1715 cm⁻¹. Other notable peaks will include the N-H stretch (a broad band around 3200-3400 cm⁻¹) and C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br isotopes) separated by approximately 2 m/z units.

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity and purity of 7-Bromo-1H-indazole-3-carbaldehyde.

-

Safety: The compound is classified with the GHS07 pictogram, indicating it is harmful.

-

Signal Word: Warning.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

-

Storage: To prevent degradation, the compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.

Conclusion and Future Outlook

7-Bromo-1H-indazole-3-carbaldehyde is more than just a chemical reagent; it is a key enabler in the quest for novel therapeutics. Its well-defined structure, coupled with the versatile reactivity of its aldehyde and bromo functionalities, provides medicinal chemists with a reliable and powerful platform for molecular design and synthesis. As the demand for targeted therapies, especially in oncology, continues to grow, the importance of pivotal intermediates like this one will only increase. Its continued use in the synthesis of kinase inhibitors and other biologically active molecules ensures its place as a valuable compound in the arsenal of drug discovery professionals.

References

-

PubChem. 7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529. National Center for Biotechnology Information. [Link]

-

Yoshida, K., et al. (2007). Supporting Information for "A new method for the synthesis of 1H-indazoles". Wiley-VCH. [Link]

-

LookChem. 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE | CAS 201227-38-5. [Link]

-

Sirieix, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(52), 29696–29700. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of 6-Bromo-1H-indazole-3-carbaldehyde. [Link]

-

Taylor & Francis Online. Indazole – Knowledge and References. [Link]

- Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

-

Supporting Information. Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

Sources

- 1. 7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 7-Bromo-1H-indazole-3-carbaldehyde - [sigmaaldrich.com]

- 3. nbinno.com [nbinno.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. rsc.org [rsc.org]

Spectroscopic data for 7-Bromo-1H-indazole-3-carbaldehyde (¹H NMR, ¹³C NMR)

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-1H-indazole-3-carbaldehyde

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties[1]. 7-Bromo-1H-indazole-3-carbaldehyde is a key heterocyclic intermediate, valuable for the synthesis of more complex drug candidates and functional materials. The precise placement of the bromo and carbaldehyde substituents offers specific vectors for further chemical modification, making a thorough understanding of its structural and electronic properties essential for its effective use.

This guide, intended for researchers and drug development professionals, provides a detailed examination of the nuclear magnetic resonance (NMR) spectroscopic data for 7-Bromo-1H-indazole-3-carbaldehyde. As a Senior Application Scientist, the focus extends beyond a mere presentation of data to include the rationale behind spectral assignments and the experimental protocols required for reliable data acquisition. While published spectra for this exact molecule are not abundant, this guide synthesizes data from closely related analogues to provide a robust and predictive analysis, empowering scientists to confidently identify and characterize this important synthetic building block.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The structure of 7-Bromo-1H-indazole-3-carbaldehyde is presented below with the IUPAC standard numbering convention that will be used throughout this guide.

Caption: Standard workflow for NMR-based structural characterization.

References

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic... Retrieved January 6, 2026, from [Link]

-

D'hooghe, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12543. Available from: [Link]

-

D'hooghe, M., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Center for Biotechnology Information. Available from: [Link]

Sources

A Technical Guide to the Solubility of 7-Bromo-1H-indazole-3-carbaldehyde for Researchers and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of 7-Bromo-1H-indazole-3-carbaldehyde

7-Bromo-1H-indazole-3-carbaldehyde is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a key component in a variety of pharmacologically active agents, including kinase inhibitors used in oncology.[1][2] The utility of a compound like 7-Bromo-1H-indazole-3-carbaldehyde as a building block or a potential therapeutic agent is fundamentally linked to its solubility.[3] Understanding its behavior in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening.

This in-depth technical guide provides a comprehensive overview of the solubility of 7-Bromo-1H-indazole-3-carbaldehyde. Moving beyond a simple data sheet, this document offers insights into the physicochemical properties that govern its solubility, predictive analysis for its behavior in various solvents, and detailed, field-proven protocols for researchers to determine solubility in their own laboratory settings.

Physicochemical Properties and Predicted Solubility Profile

A thorough understanding of a molecule's physicochemical properties is the foundation for predicting its solubility. For 7-Bromo-1H-indazole-3-carbaldehyde, the following properties are key considerations:

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | PubChem[4] |

| Molecular Weight | 225.04 g/mol | PubChem[4] |

| Physical Form | Solid | Sigma-Aldrich[5] |

| XLogP3 (Predicted) | 2.2 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[4] |

The predicted XLogP3 value of 2.2 suggests that 7-Bromo-1H-indazole-3-carbaldehyde is a moderately lipophilic compound.[4] The presence of a hydrogen bond donor (the N-H of the indazole ring) and two hydrogen bond acceptors (the nitrogen atom in the pyrazole ring and the carbonyl oxygen) indicates that it can participate in hydrogen bonding.[4]

Based on these properties, a general solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Due to its moderate lipophilicity and the presence of hydrogen bonding moieties, limited to moderate solubility is expected. The "like dissolves like" principle suggests that while it has polar features, the aromatic and bromo-substituted core will limit its solubility in highly polar solvents like water.[6] Indazole derivatives are often characterized by poor aqueous solubility.[3]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Higher solubility is anticipated in these solvents. Dimethyl sulfoxide (DMSO) is a particularly effective solvent for many indazole derivatives and is commonly used for preparing concentrated stock solutions for biological assays.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is expected in nonpolar solvents due to the presence of the polar carbaldehyde and indazole functionalities.

The following diagram illustrates the logical flow for predicting solubility based on the compound's structural features.

Caption: Predictive solubility workflow for 7-Bromo-1H-indazole-3-carbaldehyde.

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are useful, empirical determination of solubility is essential for accurate and reproducible research. The following protocol outlines a robust method for assessing the solubility of 7-Bromo-1H-indazole-3-carbaldehyde in various solvents. This method is designed to be self-validating and provides a clear, actionable workflow.

Materials and Equipment

-

7-Bromo-1H-indazole-3-carbaldehyde (solid)

-

A selection of common laboratory solvents (e.g., Water, Methanol, Ethanol, DMSO, DMF, Acetonitrile, Acetone, Dichloromethane, Toluene, Hexane)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL or 4 mL)

-

Vortex mixer

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., lab bench at ambient temperature, incubator)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent being tested)

-

HPLC or UV-Vis spectrophotometer for quantitative analysis (optional, for precise determination)

Workflow for Solubility Determination

The following diagram outlines the experimental workflow for determining the solubility of the target compound.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Solvent Mixtures:

-

Accurately weigh a known amount of 7-Bromo-1H-indazole-3-carbaldehyde (e.g., 10 mg) into a series of labeled vials.

-

To each vial, add a precise volume of the chosen solvent (e.g., 1 mL). This will create a starting mixture with a known concentration (in this example, 10 mg/mL).

-

-

Equilibration:

-

Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure the compound is well-dispersed.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically ambient room temperature, e.g., 25°C) for 24 to 48 hours. This extended mixing time is crucial to ensure the solution reaches equilibrium.

-

-

Qualitative Assessment:

-

After the equilibration period, visually inspect each vial.

-

Soluble: The solid has completely dissolved, and the solution is clear.

-

Partially Soluble/Insoluble: Undissolved solid remains present.

-

-

Quantitative Determination (for partially soluble/insoluble samples):

-

Carefully remove the vials from the shaker, ensuring not to disturb the undissolved solid.

-

Allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.

-

Withdraw a known volume of the supernatant using a syringe and pass it through a syringe filter to remove any remaining solid particles. This ensures you are analyzing a truly saturated solution.

-

The concentration of the compound in the filtered supernatant can then be determined by a suitable analytical method:

-

Gravimetric Analysis: A known volume of the filtered solution is evaporated to dryness, and the mass of the remaining solid is measured.

-

Spectroscopic Analysis (HPLC or UV-Vis): The filtered solution is appropriately diluted and analyzed by HPLC or UV-Vis spectrophotometry against a standard curve of known concentrations. This is the preferred method for higher accuracy.

-

-

Safety and Handling Considerations

As a laboratory chemical, 7-Bromo-1H-indazole-3-carbaldehyde should be handled with appropriate care. Based on available safety data for this and similar compounds, the following precautions are recommended:

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5][7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat when handling this compound.[8][9]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[5]

Conclusion

While specific, publicly available solubility data for 7-Bromo-1H-indazole-3-carbaldehyde is limited, a strong predictive framework can be established based on its physicochemical properties. It is anticipated to have high solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in alcohols, and low solubility in water and nonpolar hydrocarbons. For researchers and drug development professionals, the provided experimental protocol offers a reliable and systematic approach to determine its solubility in any solvent of interest. This empirical data is invaluable for ensuring the success of subsequent experiments, from chemical synthesis to biological screening and formulation development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53404529, 7-Bromo-1H-indazole-3-carbaldehyde. Retrieved from [Link]

- Experiment 1 Determination of Solubility Class. (n.d.).

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14059148, 7-Bromo-1H-indole-3-carbaldehyde. Retrieved from [Link]

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility. (n.d.). SALTISE. Retrieved from [Link]

-

Chemcasts. (n.d.). Thermophysical Properties of 7-Bromo-1H-indazole. Retrieved from [Link]

- Sigma-Aldrich Inc. (2024, January 13). Safety Data Sheet.

-

LookChem. (n.d.). Cas 201227-38-5, 5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE. Retrieved from [Link]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

-

Da-Silva, F. S., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 7(75), 47758-47768. Retrieved from [Link]

-

Al-Warhi, T., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Scientific Reports, 14(1), 9370. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20323899, 7-Bromo-1H-indazole. Retrieved from [Link]

-

Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology, 43(sup1), 1-13. Retrieved from [Link]

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 7-Bromo-1H-indazole-3-carbaldehyde | 887576-89-8 [sigmaaldrich.com]

- 6. youtube.com [youtube.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.es [fishersci.es]

- 9. carlroth.com [carlroth.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Purity and appearance of 7-Bromo-1H-indazole-3-carbaldehyde solid

An In-Depth Technical Guide to the Purity and Appearance of 7-Bromo-1H-indazole-3-carbaldehyde Solid

Introduction

7-Bromo-1H-indazole-3-carbaldehyde is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid bicyclic structure, featuring strategically placed hydrogen bond donors and acceptors, makes it a privileged scaffold for the design of kinase inhibitors and other therapeutic agents.[1] As with any critical intermediate in drug development, the purity and physical characteristics of 7-Bromo-1H-indazole-3-carbaldehyde are not mere trivialities; they are foundational parameters that dictate the success of subsequent synthetic steps, the impurity profile of the final active pharmaceutical ingredient (API), and ultimately, the reproducibility of biological data.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth examination of the solid-state properties of 7-Bromo-1H-indazole-3-carbaldehyde. Moving beyond a simple data sheet, this document elucidates the causality behind its typical appearance, outlines robust analytical methodologies for purity determination, and presents field-proven protocols for purification.

Physicochemical Properties and Expected Appearance

The first step in assessing a chemical reagent is a visual inspection. Deviations from the expected appearance can be an early indicator of contamination, degradation, or the presence of residual solvents.

1.1. Appearance

Solid 7-Bromo-1H-indazole-3-carbaldehyde is typically described as a solid powder. The color can range from light yellow to beige or brown.[2][3] This coloration is often intrinsic to the chromophoric indazole system but can be intensified by the presence of minor impurities. The formation of deep red or brown colored impurities is a known side reaction in the synthesis of related indazole-3-carbaldehydes, often arising from dimerization of the starting indole material under non-optimized nitrosation conditions.[4] Therefore, a pale-yellow coloration is generally indicative of higher purity, whereas a distinct brown or dark hue may suggest the need for further purification.

1.2. Core Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | 7-Bromo-1H-indazole-3-carbaldehyde | [5] |

| CAS Number | 887576-89-8 | [5] |

| Molecular Formula | C₈H₅BrN₂O | [5] |

| Molecular Weight | 225.04 g/mol | [5] |

| Physical Form | Solid Powder | [6] |

| Typical Color | Light yellow to brown | [3] |

| Typical Purity | ≥95% | |

| Storage | Store at -20°C, sealed, away from moisture |

Purity Assessment: A Validating Analytical Workflow

Determining the purity of 7-Bromo-1H-indazole-3-carbaldehyde requires a multi-pronged analytical approach. No single technique provides a complete picture; instead, the orthogonal data from chromatography and spectroscopy are synthesized to build a comprehensive purity profile.

Caption: Analytical Workflow for Purity Assessment.

2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the gold standard for quantitative purity assessment of moderately polar aromatic compounds like this one. The hydrophobicity of the brominated indazole ring allows for excellent retention and separation on a C18 stationary phase.

Experimental Protocol: RP-HPLC Analysis

-

Instrumentation: A standard HPLC system with a quaternary pump, autosampler, temperature-controlled column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for protonating free silanol groups on the stationary phase, ensuring sharp, symmetric peaks.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical starting point is a linear gradient from 10% B to 95% B over 15-20 minutes. This allows for the elution of any more non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm, a common wavelength for aromatic compounds.[7]

-

-

Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of methanol or acetonitrile.[7]

-

Sample Solution: Prepare the sample to be tested at the same concentration as the stock solution. Ensure complete dissolution, using sonication if necessary.

-

-

Analysis & Interpretation:

-

Inject the sample and integrate all peaks detected.

-

Purity is reported as % area of the main peak relative to the total area of all peaks. For a high-purity sample (>95%), the chromatogram should show one major peak with minimal secondary peaks.

-

2.2. NMR Spectroscopy

While HPLC provides quantitative purity, Nuclear Magnetic Resonance (NMR) provides incontrovertible structural confirmation and detects impurities that may co-elute in HPLC, such as isomers or residual solvents.

-

¹H NMR: The proton NMR spectrum should show distinct signals for the aromatic protons and the aldehyde proton. The chemical shifts and coupling constants are characteristic of the substitution pattern. Integration of the peaks should correspond to the expected proton count. The presence of unreacted starting materials or residual solvents (e.g., ethyl acetate, hexane) can be readily identified and quantified.

-

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule. The chemical shift of the aldehyde carbon is particularly diagnostic.[8]

2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition.[1][9] This technique is also crucial when coupled with LC (LC-MS) for identifying the molecular weights of impurities detected in the HPLC analysis.

Common Impurities and Purification Strategies

Even with optimized synthesis, minor impurities can persist. Understanding their origin is key to selecting an appropriate purification strategy.

3.1. Potential Impurities

-

Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding 7-bromoindole.

-

Isomeric Byproducts: In some synthetic routes, bromination or other functionalization steps may yield small quantities of other isomers.

-

Oxidation Product: The aldehyde functional group is susceptible to oxidation, which can form the corresponding 7-Bromo-1H-indazole-3-carboxylic acid. This is a common, more polar byproduct.[4]

-

Colored Dimers: As mentioned, side reactions during synthesis can lead to highly colored dimeric impurities.[4]

Caption: General Purification Workflow.

3.2. Purification Protocols

Protocol 1: Column Chromatography

This is the most common and versatile method for purifying indazole derivatives after synthesis.[1]

-

Slurry Preparation: Adsorb the crude solid onto a small amount of silica gel by dissolving it in a minimal amount of a polar solvent (like ethyl acetate or acetone), adding the silica, and evaporating the solvent completely. This ensures even loading onto the column.

-

Column Packing: Pack a glass column with silica gel (40-63 µm) using a suitable eluent system, typically a mixture of a non-polar solvent (hexane or petroleum ether) and a polar solvent (ethyl acetate).[1]

-

Elution: A common eluent system for this class of compounds is petroleum ether/ethyl acetate.[1] Start with a lower polarity mixture (e.g., 9:1 or 8:2) and gradually increase the polarity to elute the desired compound.

-

Monitoring: Monitor the fractions being collected using Thin-Layer Chromatography (TLC). The spots can be visualized with a UV lamp (254 nm).[10]

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified solid.

Protocol 2: Recrystallization

If the crude material is already of moderate to high purity, recrystallization is an efficient method to remove trace impurities and improve crystalline form.[11]

-

Solvent Selection: The key is to find a solvent (or solvent system) in which the compound is sparingly soluble at room temperature but highly soluble when hot.[11] Ethanol, methanol, or ethyl acetate are good starting points for screening.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to fully dissolve the solid. Working with the minimum volume is crucial for maximizing yield.

-

Cooling & Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.[11]

-

Isolation & Drying: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual mother liquor. Dry the crystals thoroughly in a vacuum oven.

Conclusion

The integrity of 7-Bromo-1H-indazole-3-carbaldehyde as a research chemical and pharmaceutical intermediate is critically dependent on its purity and well-defined physical state. A light-yellow, crystalline solid is the target appearance, with deviations to brown indicating potential impurities. A robust quality control workflow, leveraging the quantitative power of HPLC and the structural detail from NMR and MS, is essential for validation. When necessary, purification via column chromatography or recrystallization can effectively remove synthesis-related impurities, ensuring that this valuable building block meets the stringent quality demands of the scientific and drug development communities.

References

- (Time in Pasuruan, ID not cited)

- Da-Cheng, L., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.

- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole-3-carbaldehyde. Merck.

- BLD Pharm. (n.d.). 887576-89-8|7-Bromo-1H-indazole-3-carbaldehyde.

- ChemicalBook. (n.d.). 7-BROMO-1H-INDAZOLE-3-CARBALDEHYDE.

- PubChem. (n.d.). 7-Bromo-1H-indazole-3-carbaldehyde. National Center for Biotechnology Information.

- (Supporting Information for a Wiley-VCH publication, 2007 - not a direct source for the target compound but provides general procedures).

- ChemicalBook. (n.d.). 7-Bromo-1H-indazole synthesis.

- Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carbaldehyde.

- (Supporting Information for a study on indole synthesis - provides general NMR data).

- (Not cited)

- Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole. Merck.

- (Not cited)

- (Not cited)

- (Not cited)

- Sigma-Aldrich. (n.d.). 7-bromo-1H-indazole-3-carbaldehyde. Merck.

- (Not cited)

- (Not cited)

- (Not cited)

- BenchChem. (n.d.). Application Note: HPLC Analysis of 3-Bromo-6-(trifluoromethyl)-1H-indazole.

- BenchChem. (n.d.). Identifying byproducts in the synthesis of 6-Nitro-1H-indazole-3-carbaldehyde.

- BenchChem. (n.d.). Technical Support Center: 7-Methyl-1H-indazole-3-carboxamide Purification.

- (Supporting Information for an RSC publication - provides general analytical methods).

- (Not cited)

- (Not cited)

- (Not cited)

- (Not cited)

Sources

- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 7-溴-1H-吲唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. rsc.org [rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Discovery and history of 7-Bromo-1H-indazole-3-carbaldehyde

An In-depth Technical Guide to 7-Bromo-1H-indazole-3-carbaldehyde: From Discovery to Modern Synthesis

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 7-Bromo-1H-indazole-3-carbaldehyde, a heterocyclic building block of increasing importance in medicinal chemistry. We will explore its historical context, delve into the principal synthetic methodologies, and discuss its significance as a versatile intermediate for drug discovery professionals.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a bicyclic heteroaromatic structure, is a cornerstone in modern medicinal chemistry. Often considered a bioisostere of the naturally prevalent indole nucleus, indazole's unique arrangement of two adjacent nitrogen atoms provides distinct hydrogen bond donor and acceptor capabilities. This feature allows for potent and specific interactions within the active sites of biological targets, particularly protein kinases. Consequently, the indazole scaffold is a privileged structure found in numerous approved drugs and clinical candidates, including the kinase inhibitors Axitinib and Pazopanib.[1][2]

Within this class of compounds, 1H-indazole-3-carbaldehydes are exceptionally valuable intermediates.[1][2] The aldehyde functional group at the C3 position serves as a versatile chemical handle, enabling a wide array of subsequent transformations. It can be readily converted into amines, alcohols, alkenes (via Wittig or Knoevenagel reactions), or used to construct more complex heterocyclic systems.[1][2] This guide focuses specifically on the 7-bromo substituted variant, 7-Bromo-1H-indazole-3-carbaldehyde, tracing its synthetic evolution and detailing the key chemical principles that underpin its preparation.

Historical Perspective and Evolution of Synthesis

The definitive "discovery" of 7-Bromo-1H-indazole-3-carbaldehyde is not marked by a single seminal publication but is rather an outcome of the broader development of synthetic methods for the indazole core. The first synthesis of an indazole derivative was reported by Emil Fischer in the late 19th century.[3] However, the efficient and regioselective synthesis of 3-formylindazoles, particularly those with specific substitution patterns like a 7-bromo group, is a more recent achievement.

Historically, two primary strategies have emerged for the synthesis of this molecule and its analogs:

-

Direct Formylation of a Pre-formed Indazole Ring: This logical approach involves first constructing the 7-bromo-1H-indazole core and then introducing the aldehyde group at the C3 position. The Vilsmeier-Haack reaction is the classic method for such formylations on electron-rich heterocyclic systems.[4][5][6]

-

Ring Transformation of a Substituted Indole: A more contemporary and often higher-yielding approach involves the chemical transformation of a correspondingly substituted indole (i.e., 7-bromoindole) into the indazole-3-carbaldehyde structure. The key reaction in this pathway is an acid-mediated nitrosation, which triggers a fascinating ring-opening and re-closure cascade.[1][2]

This guide will now detail the experimental and mechanistic underpinnings of these two core synthetic philosophies.

Key Synthetic Methodologies and Protocols

Method 1: Vilsmeier-Haack Formylation of 7-Bromo-1H-indazole

This two-step approach is a classic illustration of building molecular complexity sequentially. The primary logic is to first establish the core heterocyclic system and then install the desired functional group.

Step A: Synthesis of 7-Bromo-1H-indazole

The necessary starting material, 7-bromo-1H-indazole, can be prepared via several routes. A common laboratory-scale method is the Sandmeyer-type reaction starting from 7-aminoindazole. This involves diazotization of the amine with sodium nitrite in a strong acid like hydrobromic acid, followed by a copper(I) bromide-mediated displacement of the diazonium group with bromide.[7]

Step B: C3-Formylation

The Vilsmeier-Haack reaction is the archetypal method for formylating activated aromatic rings.[8] The process begins with the formation of the electrophilic "Vilsmeier reagent," a chloroiminium ion, from a formamide (typically N,N-dimethylformamide, DMF) and an activating agent like phosphoryl chloride (POCl₃).[5][6] The electron-rich indazole ring then attacks this electrophile, with the C3 position being the most nucleophilic site. A subsequent aqueous workup hydrolyzes the resulting iminium intermediate to yield the final aldehyde.

Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagent Formation: To a flask containing anhydrous N,N-dimethylformamide (DMF, ~10 eq.) cooled to 0 °C under an inert atmosphere (N₂ or Ar), slowly add phosphoryl chloride (POCl₃, ~1.5-2.0 eq.) dropwise. Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Electrophilic Substitution: Dissolve 7-bromo-1H-indazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting material. Gentle heating (40-60 °C) may be required for less reactive substrates.

-

Hydrolysis & Workup: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is ~8-9. This hydrolyzes the intermediate and neutralizes the acidic reagents.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford 7-Bromo-1H-indazole-3-carbaldehyde.

Caption: Workflow for the Vilsmeier-Haack formylation of 7-bromo-1H-indazole.

Method 2: Nitrosation and Ring Transformation of 7-Bromoindole

This elegant and often more efficient method leverages the inherent reactivity of the indole nucleus to construct the indazole ring system. It has become a preferred modern route due to its mild conditions and applicability to a wide range of substituted indoles.[1]

The reaction proceeds through a fascinating cascade. The indole, upon treatment with a nitrosating agent (formed from sodium nitrite and acid), is attacked at the C3 position by the nitrosonium ion (NO⁺). This intermediate is unstable and undergoes a ring-opening of the pyrrole moiety. The resulting species then re-cyclizes through an intramolecular reaction involving the newly formed functionalities to generate the thermodynamically stable 1H-indazole-3-carbaldehyde.[1] The key to success in this reaction is often a slow, controlled addition of the indole to the nitrosating mixture to prevent dimerization and other side reactions.[2]

Experimental Protocol: Nitrosation of 7-Bromoindole

-

Nitrosating Mixture Preparation: In a reaction vessel, dissolve sodium nitrite (NaNO₂, ~8 eq.) in deionized water. Add DMF as a co-solvent. Cool the mixture to 0 °C in an ice bath.

-

Acidification: Slowly add hydrochloric acid (HCl, ~2.7-7.0 eq., depending on the specific protocol) to the cooled nitrite solution to generate the nitrosating agent in situ.

-

Indole Addition: Dissolve 7-bromoindole (1.0 eq.) in DMF. Add this solution dropwise to the vigorously stirred nitrosating mixture over a period of 1-2 hours, maintaining the temperature at 0 °C. This slow addition is critical to maximize yield.[2]

-

Reaction Completion: After the addition is complete, stir the reaction at room temperature for 3-12 hours. The reaction progress should be monitored by TLC. Gentle heating (e.g., 50 °C) may be necessary to drive the reaction to completion for some substrates.[2]

-

Workup and Extraction: Quench the reaction by pouring it into water. Extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash successively with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by silica gel column chromatography (e.g., eluting with a petroleum ether/ethyl acetate gradient) to yield pure 7-Bromo-1H-indazole-3-carbaldehyde.[9]

Caption: Key mechanistic steps in the synthesis via indole nitrosation.

Comparison of Synthetic Routes

| Feature | Method 1: Vilsmeier-Haack Formylation | Method 2: Nitrosation of Indole |

| Starting Material | 7-Bromo-1H-indazole | 7-Bromoindole |

| Key Reagents | POCl₃, DMF | NaNO₂, HCl, DMF |

| Key Transformation | C-H Formylation | Ring Transformation |

| Typical Yields | Moderate to Good | Good to Excellent[2] |

| Advantages | Direct, conceptually simple | Often higher yielding, milder conditions |

| Disadvantages | Requires pre-functionalized indazole, POCl₃ is moisture-sensitive | Mechanistically complex, slow addition is crucial |

Physicochemical Properties and Characterization

Proper identification and quality control are paramount in research and development. The key properties of 7-Bromo-1H-indazole-3-carbaldehyde are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₅BrN₂O | [10] |

| Molecular Weight | 225.04 g/mol | [10] |

| CAS Number | 887576-89-8 | [10][11][12] |

| Appearance | Solid (typically off-white to yellow/brown) | [11] |

| IUPAC Name | 7-bromo-1H-indazole-3-carbaldehyde | [10] |

| InChI Key | SXWCQUSSBQJBDV-UHFFFAOYSA-N | [11] |

| Storage | Store at -20°C, sealed, away from moisture | [11] |

Applications in Drug Discovery and Organic Synthesis

7-Bromo-1H-indazole-3-carbaldehyde is not an end product but a valuable intermediate. The bromine atom at the 7-position and the aldehyde at the 3-position offer two distinct points for diversification.

-

Scaffold for Kinase Inhibitors: The 3-aldehyde can be converted to a 3-amino group, a common feature in many kinase inhibitors. The 7-bromo position can then be used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity and tune the molecule's properties for target binding and selectivity.

-

Precursor to Complex Heterocycles: The aldehyde is a versatile functional group for building other rings onto the indazole core, leading to novel polycyclic systems for biological screening.

-

Intermediate for Advanced Therapeutics: The broader 7-bromo-indazole scaffold is critical in modern drug development. For example, the related compound 7-bromo-4-chloro-1H-indazol-3-amine is a key intermediate in the synthesis of Lenacapavir, a first-in-class, long-acting HIV-1 capsid inhibitor.[13][14] This highlights the pharmaceutical relevance of having synthetic access to building blocks with the 7-bromo-indazole core.

Conclusion

7-Bromo-1H-indazole-3-carbaldehyde stands as a testament to the evolution of synthetic organic chemistry. From the foundational principles of the Vilsmeier-Haack reaction to the more intricate and efficient indole-to-indazole ring transformation, the methods for its preparation have become increasingly sophisticated. For researchers in drug development, this compound offers a robust and versatile platform for creating novel molecular entities. Its dual functionality allows for precise, late-stage modifications, making it an indispensable tool in the synthesis of targeted therapeutics and complex organic molecules.

References

- Current time information in Pasuruan, ID. Google.

-

An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). RSC Advances. DOI:10.1039/C8RA01546E. Retrieved from [Link]

-

Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. PubMed. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. NROChemistry. Retrieved from [Link]

-

Vilsmeier-Haack Reaction. J&K Scientific LLC. Retrieved from [Link]

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Retrieved from [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research. Retrieved from [Link]

-

An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. (2018). PubMed Central (PMC), NIH. Retrieved from [Link]

-

Indazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv, Cambridge Open Engage. Retrieved from [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). NIH. Retrieved from [Link]

-

Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (2010). ResearchGate. Retrieved from [Link]

-

7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529. PubChem. Retrieved from [Link]

-

Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved from [Link]

-

Scheme 20. Synthesis of indazole derivatives in different methods. ResearchGate. Retrieved from [Link]

-

Cas 201227-38-5,5-BROMO-1H-INDAZOLE-3-CARBALDEHYDE. lookchem. Retrieved from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PubMed Central (PMC), PubMed. Retrieved from [Link]

-

7-BROMO-1H-INDAZOLE-3-CARBALDEHYDE (1 x 100 mg). Reagentia. Retrieved from [Link]

Sources

- 1. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 2. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. 7-Bromo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

- 8. ijpcbs.com [ijpcbs.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 7-Bromo-1H-indazole-3-carbaldehyde | C8H5BrN2O | CID 53404529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 7-Bromo-1H-indazole-3-carbaldehyde | 887576-89-8 [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

Thermogravimetric Analysis of 7-Bromo-1H-indazole-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary: This guide provides a detailed framework for conducting and interpreting the thermogravimetric analysis (TGA) of 7-Bromo-1H-indazole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry. Understanding the thermal stability of such compounds is paramount for ensuring safety, efficacy, and quality throughout the drug development lifecycle, from manufacturing to storage.[1] This document outlines the fundamental principles of TGA, presents a robust, self-validating experimental protocol, and offers expert insights into the interpretation of the resulting data. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to assess the thermal properties of this specific molecule and apply these principles to other pharmaceutical compounds.

Introduction to 7-Bromo-1H-indazole-3-carbaldehyde and TGA

1.1 The Analyte: 7-Bromo-1H-indazole-3-carbaldehyde

7-Bromo-1H-indazole-3-carbaldehyde is an aromatic heterocyclic compound with the molecular formula C₈H₅BrN₂O.[2] Its structure, featuring a fused benzene and pyrazole ring system, makes it a valuable scaffold in the synthesis of pharmacologically active agents.[3][4] Indazole derivatives are known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory properties.[4][5] The 1H-indazole tautomer is generally the most thermodynamically stable form.[4][5]

Key Physicochemical Properties:

-

Molecular Weight: 225.04 g/mol [2]

-

Appearance: Solid (typical)

-

Structure:

Source: PubChem CID 53404529[2]

1.2 The Technique: Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone of thermal analysis techniques, measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6][7] In the pharmaceutical industry, TGA is indispensable for:

-

Assessing Thermal Stability: Determining the temperature at which a drug substance or excipient begins to decompose.[1][8]

-

Quantifying Volatiles: Measuring the content of residual moisture or solvents.[1][8]

-

Compositional Analysis: Determining the purity and composition of materials.[8]

-

Compatibility Studies: Evaluating thermal interactions between an active pharmaceutical ingredient (API) and excipients.[6]

The output of a TGA experiment is a thermogram, a plot of mass percentage versus temperature, from which critical thermal events can be identified and quantified.[7][9]

Experimental Protocol: A Self-Validating System

To ensure data integrity and reproducibility, the following protocol incorporates essential calibration and control steps, grounding the methodology in the principles of trustworthiness and scientific rigor as outlined in standards like USP General Chapter <891>.[10][11]

2.1 Instrumentation and Materials

-

Instrument: A calibrated thermogravimetric analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+) capable of precise temperature and mass control.

-

Sample: 7-Bromo-1H-indazole-3-carbaldehyde (Purity ≥95%).

-

Pans: Platinum or alumina sample pans.

-

Purge Gas: High-purity nitrogen (inert atmosphere).

2.2 Instrument Calibration (Trustworthiness Pillar)

-

Temperature Calibration: Calibrate the instrument's temperature sensor using certified reference materials with known Curie points (e.g., Alumel, Nickel) according to the manufacturer's guidelines.

-

Mass Calibration: Verify the balance performance using certified calibration weights (e.g., 100 mg, 500 mg) to ensure accuracy.

-

A complete description of calibration records should accompany any final report.[10]

2.3 TGA Experimental Workflow

The following diagram outlines the logical flow of the TGA experiment, from preparation to data analysis.

Caption: TGA Experimental Workflow Diagram.

2.4 Step-by-Step Methodology

-